molecular formula C11H14N2O3 B581941 AC-Phe(4-NH2)-OH CAS No. 402497-81-8

AC-Phe(4-NH2)-OH

Cat. No.: B581941
CAS No.: 402497-81-8
M. Wt: 222.244
InChI Key: FEQBTHHWQQXZTN-JTQLQIEISA-N
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Description

AC-Phe(4-NH2)-OH, also known as N-acetyl-L-phenylalanine-4-amide, is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of an acetyl group attached to the amino group of phenylalanine and an amide group at the para position of the phenyl ring. It is commonly used in peptide synthesis and has applications in various fields, including medicinal chemistry and nanotechnology.

Biochemical Analysis

Biochemical Properties

AC-Phe(4-NH2)-OH plays a significant role in biochemical reactions, particularly in the context of peptide synthesis and self-assembly. The presence of the amino group at the para position of the phenyl ring enhances its reactivity and allows for specific interactions with enzymes and proteins. This compound interacts with enzymes such as proteases and peptidases, which recognize and cleave peptide bonds. Additionally, it can form hydrogen bonds and π-π stacking interactions with aromatic amino acids in proteins, influencing protein folding and stability .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of receptor proteins and enzymes involved in signal transduction. For example, this compound can bind to G-protein coupled receptors, altering their conformation and affecting downstream signaling cascades. This compound also impacts gene expression by interacting with transcription factors and influencing their binding to DNA. Furthermore, this compound can affect cellular metabolism by modulating the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to specific biomolecules and alter their function. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, this compound can inhibit proteases by forming stable complexes with their active sites, preventing substrate binding and cleavage. Additionally, it can activate certain kinases by binding to regulatory domains and inducing conformational changes. These interactions result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation or inhibition of enzymes and persistent changes in gene expression. These temporal effects are important for understanding the long-term impact of this compound in biological systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function by modulating enzyme activity and gene expression. At high doses, this compound can exhibit toxic effects, including cellular apoptosis and necrosis. Threshold effects have been observed, where a specific dosage range results in optimal cellular responses, while deviations from this range lead to adverse effects. These findings highlight the importance of dosage optimization in therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, including amino acid metabolism and peptide synthesis. It interacts with enzymes such as aminoacyl-tRNA synthetases, which incorporate it into peptides during translation. Additionally, this compound can be metabolized by enzymes such as monoamine oxidases and cytochrome P450s, leading to the formation of various metabolites. These metabolic pathways influence the overall metabolic flux and levels of metabolites in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. For example, amino acid transporters facilitate its uptake into cells, while binding proteins such as albumin can transport it in the bloodstream. The localization and accumulation of this compound within cells are influenced by its interactions with intracellular proteins and organelles. These transport and distribution mechanisms are crucial for understanding the bioavailability and efficacy of this compound in biological systems .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, through signal peptides and transport proteins. The activity and function of this compound are influenced by its localization, as it can interact with specific biomolecules within these compartments. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-Phe(4-NH2)-OH typically involves the acetylation of L-phenylalanine followed by the introduction of an amide group at the para position of the phenyl ring. The process can be summarized in the following steps:

    Acetylation: L-phenylalanine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-phenylalanine.

    Amidation: The acetylated product is then subjected to nitration using a nitrating agent like nitric acid to introduce a nitro group at the para position. This is followed by reduction using a reducing agent such as tin(II) chloride to convert the nitro group to an amine group, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

AC-Phe(4-NH2)-OH undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form a nitro group using oxidizing agents such as hydrogen peroxide.

    Reduction: The nitro group can be reduced back to an amine group using reducing agents like tin(II) chloride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acidic conditions.

    Reduction: Tin(II) chloride, acidic conditions.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylalanine derivatives.

Scientific Research Applications

AC-Phe(4-NH2)-OH has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its role in protein-protein interactions and as a model compound for understanding enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in the development of new pharmaceuticals.

    Industry: Utilized in the production of nanomaterials and as a component in the formulation of various industrial products.

Comparison with Similar Compounds

Similar Compounds

    N-acetyl-L-phenylalanine: Lacks the amide group at the para position.

    L-phenylalanine: Lacks both the acetyl and amide groups.

    N-acetyl-L-tyrosine: Contains a hydroxyl group instead of an amide group at the para position.

Uniqueness

AC-Phe(4-NH2)-OH is unique due to the presence of both the acetyl and amide groups, which confer distinct chemical and biological properties. These functional groups enhance its stability, solubility, and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2S)-2-acetamido-3-(4-aminophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6,12H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQBTHHWQQXZTN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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